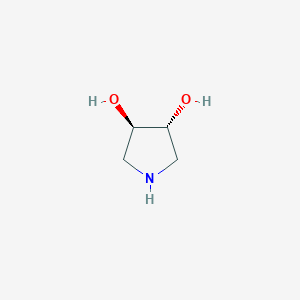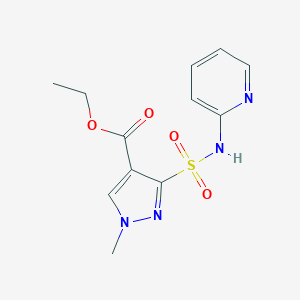
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are involved in the progression of neurodegenerative disorders.
Biochemische Und Physiologische Effekte
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and provide neuroprotective effects. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments include its low toxicity, high selectivity towards cancer cells, and its potential applications in various fields of scientific research. However, its limitations include the need for further studies to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. These include further studies on its potential applications in cancer therapy, inflammation research, and neurodegenerative disorders. Additionally, further studies are needed to determine its optimal dosage and potential side effects. Furthermore, studies on its potential applications in combination therapy with other anti-cancer agents and its potential as a drug delivery system are also needed.
Synthesemethoden
The synthesis of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine with ethyl chloroformate and sodium hydride in dimethylformamide. The reaction proceeds under reflux at 60°C for 8 hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In cancer research, it has shown promising results as a potential anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In inflammation research, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Eigenschaften
CAS-Nummer |
178880-00-7 |
|---|---|
Produktname |
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate |
Molekularformel |
C12H14N4O4S |
Molekulargewicht |
310.33 g/mol |
IUPAC-Name |
ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-12(17)9-8-16(2)14-11(9)21(18,19)15-10-6-4-5-7-13-10/h4-8H,3H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
XMFYKSLMYIDOFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C |
Synonyme |
ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
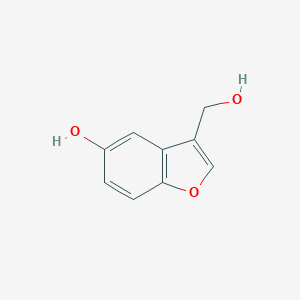
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)
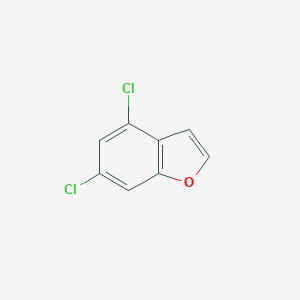
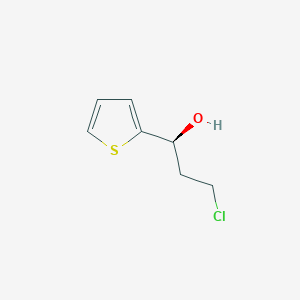
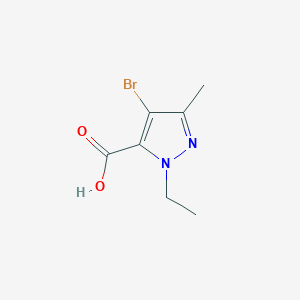
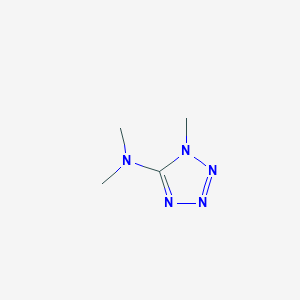
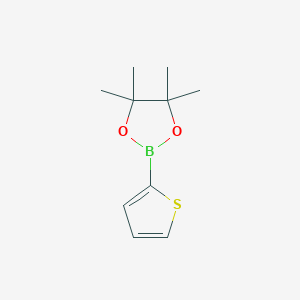
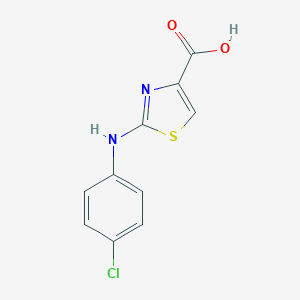
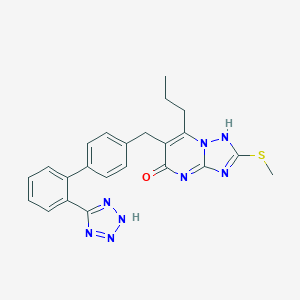
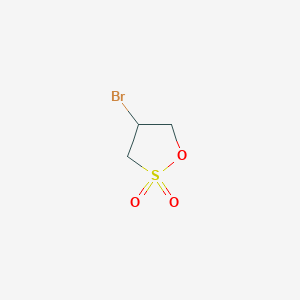
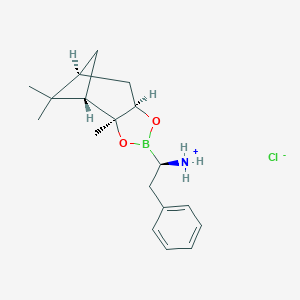
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
